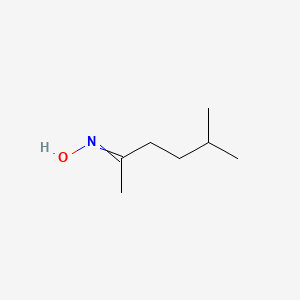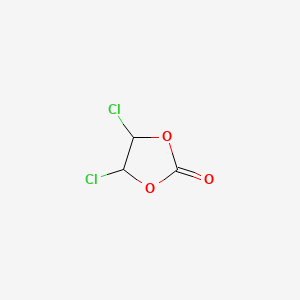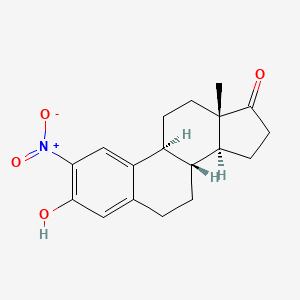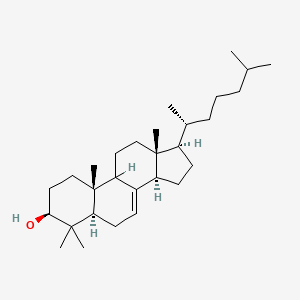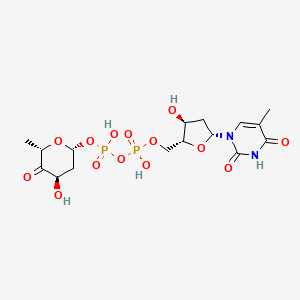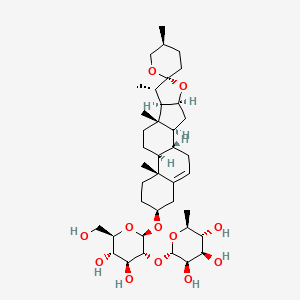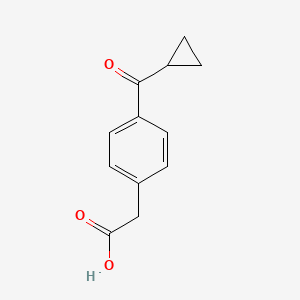
2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid
説明
2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is a chemical compound with the molecular formula C12H12O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Molecular Structure Analysis
The molecular structure of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid consists of a phenyl ring attached to an acetic acid group and a cyclopropanecarbonyl group . The InChI code for the compound isInChI=1S/C12H12O3/c13-11(14)7-8-1-3-9(4-2-8)12(15)10-5-6-10/h1-4,10H,5-7H2,(H,13,14) . Physical And Chemical Properties Analysis
The molecular weight of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid is 204.22 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are both 204.078644241 g/mol . The topological polar surface area is 54.4 Ų .科学的研究の応用
Pharmacology
In pharmacology, 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid may be explored for its potential therapeutic properties. Its structural similarity to other phenylacetic acid derivatives, which are known to have medical applications, suggests it could be useful in drug synthesis or as a precursor in the development of new pharmacological agents .
Material Science
The compound’s role in material science could involve the synthesis of new polymeric materials or small molecules with unique properties. Its carboxylic acid group makes it a candidate for creating ester or amide linkages, which are pivotal in polymer chemistry .
Chemical Synthesis
In chemical synthesis, this compound could serve as a building block for complex molecules. Its reactive acetic acid moiety and the cyclopropane ring offer diverse reactivity that can be harnessed to create a variety of chemical structures, potentially useful in synthesizing new compounds or intermediates .
Analytical Chemistry
2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid might be used as a standard or reagent in analytical procedures. Its unique structure could be beneficial in chromatography or spectrometry for identifying or quantifying substances within a sample .
Agrochemistry
In agrochemistry, the compound could be investigated for its efficacy as a growth regulator or as part of a pesticide formulation. The cyclopropane moiety, in particular, is a feature of interest in the design of agrochemicals due to its stability and reactivity .
Biochemistry Research
This compound could be significant in biochemistry research, particularly in studying enzyme-substrate interactions or metabolic pathways. Its structure could mimic certain intermediates or transition states in metabolic reactions, providing insights into enzyme mechanisms .
作用機序
将来の方向性
The future directions of research and applications involving 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid are not explicitly mentioned in the available resources. Given its role as an intermediate in organic synthesis, it may find applications in the synthesis of new pharmaceuticals, agrochemicals, or dyes .
特性
IUPAC Name |
2-[4-(cyclopropanecarbonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(14)7-8-1-3-9(4-2-8)12(15)10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGZJCRWVAUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189542 | |
| Record name | SQ 20650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35981-68-1 | |
| Record name | 4-(Cyclopropylcarbonyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SQ 20650 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035981681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ 20650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQ-20650 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T55VUH1A6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-oxopentyl]amino]acetic acid](/img/structure/B1204046.png)
